N-(5-(2,5-dimethylfuran-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a furan ring, a thiazole ring, and an amide group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The furan and thiazole rings, for example, could be formed through cyclization reactions . The amide group could be introduced through a reaction with an amine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiazole rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the furan and thiazole rings, as well as the amide group. These groups could participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan and thiazole rings could affect its solubility and stability .Scientific Research Applications
Synthesis Methodologies and Applications
Heterocyclic Derivative Syntheses : A study described the synthesis of various heterocyclic compounds including pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine derivatives, and others incorporating a thiazolo moiety. These compounds exhibited moderate antibacterial and antifungal activities, highlighting their potential in developing new antimicrobials (Bacchi et al., 2005).
Three-Component Synthesis : Another study presented a three-component, one-pot synthesis method for creating naphthyridine and isoxazole derivatives. This efficient and general method could be pivotal for developing compounds with diverse biological activities (Guleli et al., 2019).
Antiprotozoal Agents : Research on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines revealed their potent antiprotozoal activity. Such compounds are critical for addressing parasitic diseases, showcasing the relevance of complex heterocyclic compounds in therapeutic applications (Ismail et al., 2004).
Catalyst-Free Synthesis : An expedient, catalyst-free synthesis method for fused tetrahydropyridines in water was developed, demonstrating an environmentally benign approach to creating complex molecules. This method could significantly impact green chemistry and sustainable synthesis practices (Vinoth et al., 2015).
Anticancer Activity : Novel 2-substituted-5,6,7,8-tetrahydronaphthalene derivatives were studied for their potential in inducing apoptosis in colon cancer HCT-116 cells. This research indicates the importance of such compounds in developing new anticancer therapies (Gamal-Eldeen et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-10-8-12(11(2)25-10)17(23)21-6-5-13-15(9-21)26-18(19-13)20-16(22)14-4-3-7-24-14/h8,14H,3-7,9H2,1-2H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURQFQLYWWLJPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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